

Yamogenin-Mediated Apoptotic Gene Expression

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Yamogenin

CAS No.: 512-06-1

Cat. No.: S536972

[Get Quote](#)

Gene / Protein	Expression Change	Assay Method	Cell Line / Context	Proposed Role in Apoptosis
TNFRSF25	Upregulated [1] [2]	RT-qPCR [1] [2]	Ovarian (SKOV-3), Gastric (AGS)	Activates extrinsic pathway [1] [2]
TNFRSF10B	Upregulated [1] [2]	RT-qPCR [1] [2]	Ovarian (SKOV-3)	Death receptor; activates extrinsic pathway [1] [2]
FADD	Upregulated [1] [2]	RT-qPCR [1] [2]	Ovarian (SKOV-3)	Adaptor protein; transmits extrinsic death signal [1] [2]
DEDD2	Upregulated [1] [2]	RT-qPCR [1] [2]	Ovarian (SKOV-3)	Promotes assembly of death-inducing signaling complex (DISC) [1] [2]
Caspase-8	Activated [3] [1]	Luminometry [1]	Ovarian (SKOV-3), Gastric (AGS)	Initiator caspase for extrinsic pathway [3] [1]
Caspase-9	Activated [3] [1]	Luminometry [1]	Ovarian (SKOV-3), Gastric (AGS)	Initiator caspase for intrinsic pathway [3] [1]

Gene / Protein	Expression Change	Assay Method	Cell Line / Context	Proposed Role in Apoptosis
Caspase-3/7	Activated [1]	Flow Cytometry [1]	Ovarian (SKOV-3)	Executioner caspases; final stage of apoptosis [1]
Bid	Activated [1] [2]	Fluorescence Microscopy [1]	Ovarian (SKOV-3)	Links extrinsic and intrinsic pathways [1] [2]

Detailed Experimental Data

For a deeper comparison, the table below outlines quantitative experimental findings from key studies on **yamogenin**-induced apoptosis.

Parameter	Ovarian Cancer (SKOV-3) [1] [2]	Gastric Cancer (AGS) [3]
Cytotoxicity (IC50)	23.90 ± 1.48 µg/mL [1] [2]	18.50 ± 1.24 µg/mL [3]
Apoptotic Cell Death	Induced [1] [2]	Late Apoptotic Cells: 27.69% (at 60 µg/mL) [3]
Mitochondrial Involvement	Membrane Depolarization: 67.70% (at 70 µg/mL) [1] [2]	Membrane Depolarization: Induced [3]
Oxidative Stress	Increased >2x vs. control [1] [2]	Increased ROS production [3]
Caspase Activation	Caspase-8, -9, -3/7 [1] [2]	Caspase-8 and -9 [3]
Key Upregulated Genes	TNFRSF25, TNFRSF10B, FADD, DEDD2 [1] [2]	TNFRSF25 [3]

Experimental Protocols Cited

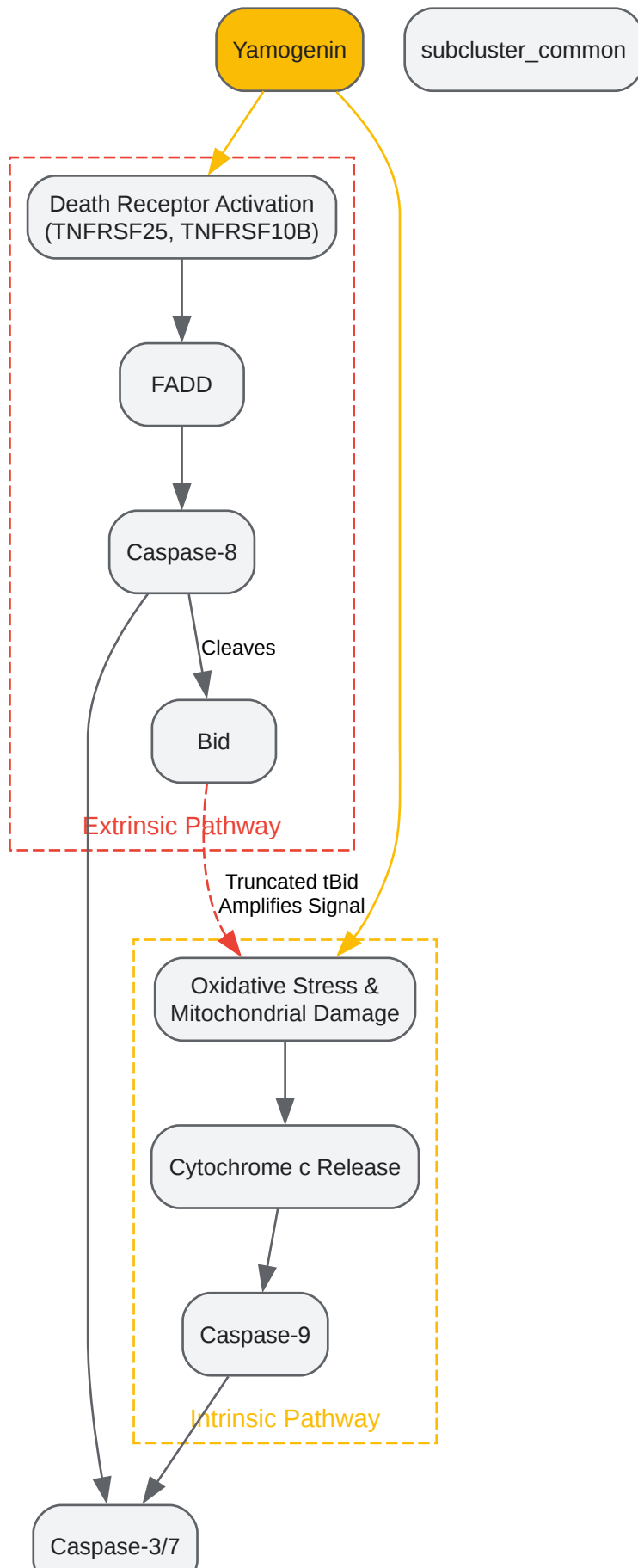
The key findings on **yamogenin**'s mechanism are supported by standard, robust molecular biology techniques:

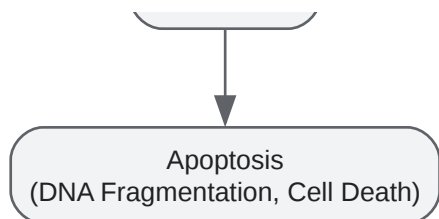
- **Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)** was used to measure mRNA expression levels of apoptotic genes (e.g., *TNFRSF25*, *FADD*). Data are presented as relative expression compared to control cells [1] [2].
- **Caspase Activity Assessment: Luminometry** using caspase-specific substrates was employed to measure the activity of initiator caspases (-8, -9). The results are presented as relative luminescence units, indicating enzymatic activation [1].
- **Apoptosis Detection: Flow Cytometry** with Annexin V/PI staining was used to quantify the percentage of cells in early and late apoptosis. This method distinguishes apoptosis from necrosis [3].
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$): Flow Cytometry** with JC-1 or similar dyes was used to detect mitochondrial depolarization, a hallmark of the intrinsic apoptotic pathway. Results are presented as the percentage of cells with depolarized mitochondria [1] [2].
- **Intracellular ROS Measurement: Flow Cytometry** with DCFH-DA or similar fluorescent probes was used to detect increased levels of reactive oxygen species, a key inducer of oxidative stress [3] [1].

Proposed Mechanism of Action

The experimental data allows for the construction of a mechanistic model for **yamogenin**-induced apoptosis.

The following diagram synthesizes these findings into a proposed signaling pathway.





Click to download full resolution via product page

This model illustrates how **yamogenin** triggers a coordinated cell death program. The process begins with **yamogenin** treatment, which simultaneously activates two pathways:

- The **extrinsic pathway** is initiated by the upregulation of death receptors like TNFRSF25, leading to caspase-8 activation.
- The **intrinsic pathway** is triggered by oxidative stress and mitochondrial damage, resulting in caspase-9 activation.

These pathways converge on executioner caspases-3/7, which carry out the final steps of apoptosis, including DNA fragmentation and cell death. The protein Bid serves as a critical cross-talk point, amplifying the death signal from the extrinsic to the intrinsic pathway.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. -Induced Cell Cycle Arrest, Oxidative Stress, and... Yamogenin [mdpi.com]
2. Yamogenin-Induced Cell Cycle Arrest, Oxidative Stress, ... [pmc.ncbi.nlm.nih.gov]
3. An In Vitro Study on the Cytotoxic, Antioxidant ... [mdpi.com]

To cite this document: Smolecule. [Yamogenin-Mediated Apoptotic Gene Expression]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536972#yamogenin-apoptotic-pathway-gene-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com